2-Oxoazepane-1-carboxamide
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Overview
Description
2-Oxoazepane-1-carboxamide is a chemical compound with the molecular formula C₇H₁₂N₂O₂ and a molecular weight of 156.182 g/mol . It is also known by several synonyms, including N-aminocarbonyl-2-oxo-hexamethylenimine and hexahydro-2-oxo-1H-azepine-1-carboxamide . This compound is characterized by its azepane ring structure, which is a seven-membered ring containing one nitrogen atom.
Preparation Methods
The synthesis of 2-oxoazepane-1-carboxamide typically involves the reaction of caprolactam with isocyanic acid . The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The synthetic route can be summarized as follows:
Starting Materials: Caprolactam and isocyanic acid.
Reaction Conditions: Controlled temperature and pressure.
Catalysts: Optional, to enhance reaction rate and yield.
Chemical Reactions Analysis
2-Oxoazepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxoazepane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticonvulsant and antimicrobial activities.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-oxoazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, it may inhibit voltage-gated sodium channels, thereby reducing neuronal excitability . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Oxoazepane-1-carboxamide can be compared with other similar compounds, such as:
Caprolactam: Used in the production of nylon-6.
Hexahydro-2-oxo-1H-azepine-1-carboxamide: A structurally similar compound with different functional groups.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: Known for their acetylcholinesterase inhibitory activity.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62353-41-7 |
---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-oxoazepane-1-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c8-7(11)9-5-3-1-2-4-6(9)10/h1-5H2,(H2,8,11) |
InChI Key |
WBRUZRNLSFZNQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)C(=O)N |
Origin of Product |
United States |
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